
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is a silicon-based molecule that includes a boronate ester group, which is a common motif in organic synthesis and medicinal chemistry due to its utility in various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. The presence of tert-butyl and dimethyl groups suggests that the molecule may exhibit significant steric hindrance, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related boronate ester compounds typically involves the use of starting materials such as halogenated precursors that are transformed through various reactions, including alkylation and coupling reactions. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole, indicating the use of halogenated compounds as starting materials for boronate esters . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of boronate ester compounds is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray crystallography. For example, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction . The presence of tert-butyl and dimethyl groups in the compound of interest suggests that it may have a bulky and rigid structure, which could be analyzed using similar techniques.
Chemical Reactions Analysis
Boronate esters are known for their participation in various chemical reactions. The tert-butyl and dimethyl groups in the compound may influence its reactivity due to steric effects. For example, the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the reactivity of silicon-containing compounds with bulky substituents . The compound of interest may undergo similar reactions, with the boronate ester group potentially engaging in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be influenced by the presence of tert-butyl and dimethyl groups, which can impart steric hindrance and affect properties such as solubility, boiling point, and stability. The characterization of similar silane-based antioxidants using FT-IR, NMR, DSC, and TGA indicates that these techniques could be employed to determine the properties of the compound . Additionally, the thermal behavior of related silicon-carbon unsaturated compounds has been studied, which could provide insights into the stability and reactivity of the compound under various conditions .
Applications De Recherche Scientifique
Intermediate in Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane, is used as an important intermediate in the synthesis of various biologically active compounds, including crizotinib (Kong et al., 2016).
Optical Properties in Silicon-Containing Molecules
The compound has been involved in the synthesis of H-shaped silicon-containing molecules with bithiophene units, demonstrating significant optical properties like absorption and fluorescence emission, which are crucial in the field of organic electronics and photonics (Naka et al., 2013).
Nanoparticle Brightness and Emission Tuning
Its derivatives have been used in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, show potential in applications like bioimaging and optoelectronics (Fischer et al., 2013).
Synthesis and Characterization of Polymers
The related compounds have been utilized in the synthesis and characterization of deeply colored polymers containing tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers have applications in materials science, particularly in the development of new materials with unique optical and electronic properties (Welterlich et al., 2012).
Crystal Structure and Physicochemical Features
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a similar compound, has been studied for its crystal structure and physicochemical features. Such studies are crucial in understanding the molecular and electronic structures of new compounds, which can lead to novel applications in various fields of chemistry (Ye et al., 2021).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation . Therefore, precautions should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yloxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h13H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJKWYVGUGRCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479184 |
Source


|
| Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane | |
CAS RN |
849820-20-8 |
Source


|
| Record name | tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
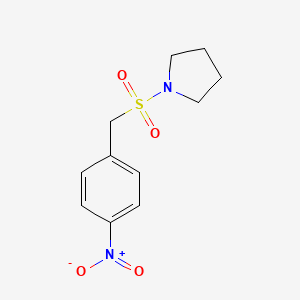
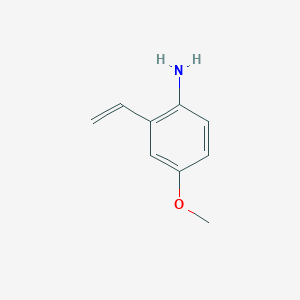
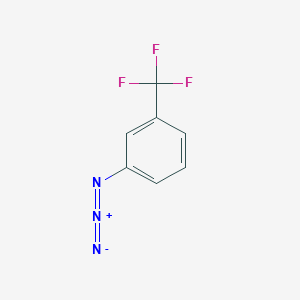
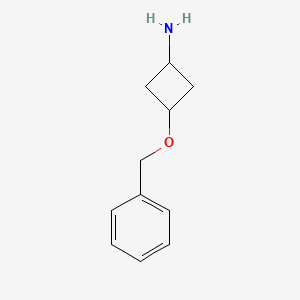
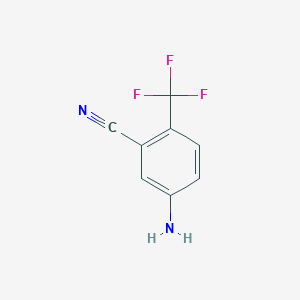
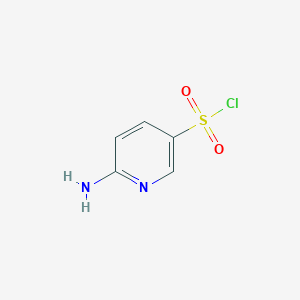
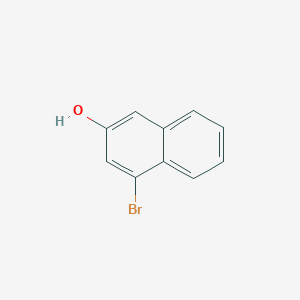
![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
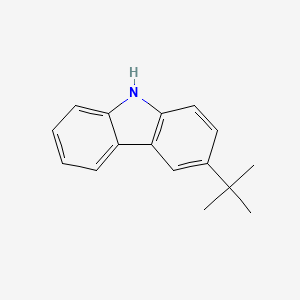
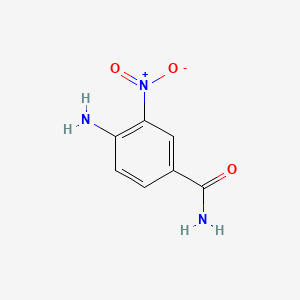
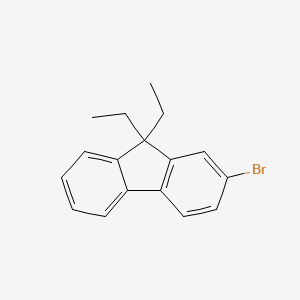
![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)